Isopulegone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopulegone is a monoterpene, a class of terpenes that consist of two isoprene units. It is a naturally occurring compound found in essential oils of various plants, particularly those in the Lamiaceae family. This compound is known for its characteristic minty aroma and is used in the flavor and fragrance industries. It also serves as an intermediate in the biosynthesis of other valuable compounds such as menthol and menthone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopulegone can be synthesized through the cyclization of citronellal. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or zeolites. The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and selectivity .
Industrial Production Methods: In industrial settings, this compound is produced via the catalytic hydrogenation of pulegone. This process involves the use of metal catalysts such as palladium or platinum under hydrogen gas at elevated pressures and temperatures. The reaction is carefully monitored to prevent over-reduction and to maintain the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form compounds such as menthone and menthol.
Reduction: Reduction of this compound typically yields menthol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated pressures and temperatures.
Substitution: Primary amines, alcohols, mild to moderate temperatures.
Major Products:
Oxidation: Menthone, menthol.
Reduction: Menthol.
Substitution: Aminodiols, aminoalcohols.
Scientific Research Applications
Isopulegone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound and its derivatives have been studied for their antimicrobial and antioxidant properties.
Medicine: Research has indicated that this compound possesses anti-inflammatory and analgesic properties.
Industry: In the flavor and fragrance industry, this compound is used to impart minty aromas to products.
Mechanism of Action
Isopulegone can be compared with other monoterpenes such as pulegone, menthone, and menthol:
Comparison with Similar Compounds
- Pulegone
- Menthone
- Menthol
- Limonene
- Carvone
Properties
CAS No. |
29606-79-9 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 |
InChI Key |
RMIANEGNSBUGDJ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(=C)C |
SMILES |
CC1CCC(C(=O)C1)C(=C)C |
Canonical SMILES |
CC1CCC(C(=O)C1)C(=C)C |
density |
0.925-0.932 |
57129-09-6 | |
physical_description |
Colourless to yellow liquid, minty-woody, mildly green odour |
solubility |
insoluble in water; soluble in alcohol and oils miscible (in ethanol) |
Synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.